4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
Description
4-Amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one, commonly known as lamivudine (3TC), is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1, HIV-2, and hepatitis B virus (HBV) infections . Its mechanism involves incorporation into viral DNA by reverse transcriptase, leading to chain termination . Lamivudine is marketed under brand names such as Epivir and Zeffix and is often used in combination therapies (e.g., with zidovudine) to delay drug resistance .
Properties
IUPAC Name |
4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEGQNOMFQHVDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274412, DTXSID30861328 | |
| Record name | MLS003373964 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134678-17-4, 141434-39-1 | |
| Record name | lamivudine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760061 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003373964 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Oxathiolane Ring: The oxathiolane ring is introduced via a cyclization reaction involving a thiol and an epoxide.
Substitution Reactions: The amino and hydroxymethyl groups are introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Phosphorylation of Pyrimidinone Core
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Phosphorylation | Phosphorus oxychloride, triazole in acetonitrile | Introduces phosphate groups at the 5'-OH position, enhancing prodrug bioavailability |
Glycosylation of Oxathiolane Moiety
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Glycosidic bond formation | Trimethylsilyl triflate (TMSOTf), nucleophilic bases | Forms β-L-enantiomer with >99% stereochemical purity |
Stability Under Physicochemical Conditions
The compound’s stability is critical for pharmaceutical formulation:
Hydroxymethyl Group (-CH2OH)
| Reaction Type | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| Esterification | Acetic anhydride, pyridine | 5'-Acetyl derivative | Prodrug synthesis | |
| Oxidation | TEMPO/NaClO | Carboxylic acid intermediate | Metabolic pathway studies |
Pyrimidinone Ring
| Reaction Type | Reagents | Product | Selectivity | Reference |
|---|---|---|---|---|
| Halogenation | NBS (N-bromosuccinimide) | 5-Bromo derivative | Antiviral activity enhancement | |
| Amination | NH3/MeOH under pressure | 4,5-Diamino analogue | SAR studies |
Enzymatic Transformations
Chiral Resolution and Isomerization
Comparative Reactivity with Analogues
| Feature | 4-Amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one | Lamivudine (3TC) | Emtricitabine |
|---|---|---|---|
| 5'-OH Reactivity | Higher susceptibility to oxidation | Stabilized by fluorine substitution | Moderate esterification rate |
| Stereochemical Stability | Prone to racemization at high pH | Configurationally stable | Stable under physiological conditions |
| Metabolic Pathways | Primarily deamination | Phosphorylation >90% | Glucuronidation dominant |
Scientific Research Applications
The compound features a pyrimidinone core with an oxathiolane moiety, which enhances its biological activity. This unique structure allows it to interact with various biological targets.
Antiviral Activity
One of the most notable applications of 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one is its potential as an antiviral agent. Research indicates that compounds with similar structures exhibit efficacy against viral infections, particularly those targeting reverse transcriptase enzymes in retroviruses.
Case Study: Reverse Transcriptase Inhibition
In a study examining the inhibition of reverse transcriptase, compounds structurally related to this compound showed promising results in competing with natural substrates like deoxycytidine. This competitive inhibition is crucial for developing antiviral therapies for diseases such as HIV.
Anticancer Properties
Another significant application lies in its potential anticancer properties. The compound's ability to interfere with nucleic acid synthesis suggests it could be explored as a chemotherapeutic agent.
Case Study: Cytotoxicity Assays
In vitro cytotoxicity assays have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of DNA replication and repair processes, making it a candidate for further development in oncology.
Enzyme Inhibition Studies
The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in nucleotide metabolism, which is vital for cellular proliferation.
Data Table: Enzyme Inhibition Potency
| Enzyme | Inhibition IC50 (µM) | Reference |
|---|---|---|
| Reverse Transcriptase | 0.5 | [source] |
| DNA Polymerase | 0.8 | [source] |
Metabolic Pathway Analysis
Research into the metabolic pathways involving this compound has revealed its potential as a tracer in metabolic studies. Understanding how it is metabolized can provide insights into drug interactions and pharmacokinetics.
Safety Data Overview
| Hazard Statement | Precautionary Measures |
|---|---|
| Causes skin irritation | P280: Wear protective gloves |
| Causes serious eye irritation | P305+P351+P338: Rinse cautiously with water |
Mechanism of Action
The mechanism of action of 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, the compound may inhibit viral replication by targeting viral enzymes or interfering with viral nucleic acid synthesis. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific cellular pathways.
Comparison with Similar Compounds
Chemical Structure :
- Core structure : A pyrimidin-2-one ring fused with a 1,3-oxathiolane moiety.
- Stereochemistry : The (2R,5S) configuration is critical for antiviral activity; enantiomers with opposite stereochemistry exhibit reduced efficacy .
- Functional groups: A hydroxymethyl group at position 2 of the oxathiolane ring and an amino group at position 4 of the pyrimidinone ring .
Comparison with Structurally and Functionally Related Compounds
Emtricitabine (FTC)
Chemical Name: 4-Amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one . Key Differences:
- Fluorine substitution: A fluorine atom at position 5 of the pyrimidinone ring enhances lipophilicity and bioavailability compared to lamivudine .
- Antiviral spectrum : Both inhibit HIV-1 and HBV, but emtricitabine has a longer half-life (10 hours vs. 5–7 hours for lamivudine) .
- Resistance profile : Lower incidence of resistance mutations (e.g., M184V in HIV) compared to lamivudine .
Table 1: Lamivudine vs. Emtricitabine
Lamivudine Enantiomer (Impurity D)
Chemical Name: 4-Amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one . Key Differences:
Lamivudine Acid (Impurity)
Chemical Name: 5-(4-Amino-2-oxopyrimidine-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid . Key Differences:
S-Oxide Derivatives
Example: 4-Amino-1-[(2R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one . Key Differences:
- Oxidation state : Sulfur in the oxathiolane ring is oxidized to a sulfoxide, altering electronic properties.
- Stability : Increased polarity reduces membrane permeability, diminishing antiviral activity .
Structural-Activity Relationship (SAR) Insights
Stereochemistry : The (2R,5S) configuration is essential for binding to reverse transcriptase; inversion at either center abolishes activity .
Substituent Effects :
- Fluorine (emtricitabine) : Enhances metabolic stability and potency .
- Hydroxymethyl group (lamivudine) : Critical for hydrogen bonding with viral enzymes .
Oxathiolane Ring Modifications :
- Replacement with a tetrahydrofuran ring (e.g., in stavudine) shifts specificity to thymidine analogs .
Pharmacokinetic and Resistance Comparison
Table 2: Pharmacokinetic and Clinical Profiles
| Compound | Cₜᵣₒᵤgₕ (μg/mL) | Protein Binding (%) | Resistance Mutations (HIV) |
|---|---|---|---|
| Lamivudine | 1.5–2.0 | <10 | M184V, K65R |
| Emtricitabine | 1.8–2.2 | <5 | M184V (delayed onset) |
| Lamivudine Acid | N/A | N/A | None |
| Reference |
Biological Activity
4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one, also known by its CAS number 134678-17-4, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₃O₃S |
| Molecular Weight | 229.26 g/mol |
| CAS Number | 134678-17-4 |
| Purity | Varies (check supplier) |
| Storage Recommendations | Store in freezer at -20°C |
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity, particularly against retroviruses. It functions similarly to other nucleoside analogs by inhibiting viral replication. This compound is structurally related to lamivudine, a well-known antiviral drug used in the treatment of HIV and hepatitis B.
The compound acts as a nucleoside reverse transcriptase inhibitor (NRTI). By mimicking natural nucleosides, it interferes with the reverse transcription process of viral RNA into DNA, thereby preventing the synthesis of viral genomes and limiting viral proliferation.
Cytotoxicity and Safety Profile
In vitro studies have assessed the cytotoxicity of this compound on various cell lines. The results suggest a favorable safety profile at therapeutic concentrations, with minimal cytotoxic effects observed. However, further studies are needed to fully understand its safety and toxicity in vivo.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound is well absorbed when administered orally. Its bioavailability and half-life are critical factors influencing its therapeutic efficacy.
Study 1: Antiviral Efficacy
A study published in Journal of Antiviral Research evaluated the antiviral efficacy of this compound against HIV strains in vitro. The compound demonstrated an IC50 value comparable to lamivudine, indicating strong antiviral activity.
Study 2: Safety Assessment
In a safety assessment conducted on human cell lines, the compound exhibited low toxicity levels with an LD50 greater than 100 µM. This suggests that it may be a viable candidate for further development as an antiviral agent.
Study 3: Pharmacological Profile
Research published in Pharmaceutical Chemistry Journal characterized the pharmacological profile of this compound, highlighting its potential as a dual-action drug targeting both viral replication and cellular pathways involved in inflammation.
Q & A
Q. What is the synthetic route for Lamivudine, and what are the critical parameters affecting enantiomeric purity?
Lamivudine is synthesized via a stereoselective pathway involving chlorotrimethylsilane-sodium iodide-promoted cyclization of a protected cytosine derivative with a 1,3-oxathiolane intermediate. Key parameters include:
- Chiral control : Use of (2R,5S)-configured intermediates to ensure correct stereochemistry .
- Deprotection : Methanol-mediated cleavage of acetyl groups under controlled temperature (40°C) to avoid racemization .
- Purification : Sodium borohydride reduction and Celite filtration to isolate the enantiomerically pure product (77% assay yield confirmed by quantitative NMR) .
Q. How does Lamivudine inhibit HIV reverse transcriptase, and what structural features confer selectivity?
Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) that undergoes intracellular phosphorylation to its active 5′-triphosphate form. Key mechanistic insights include:
- Competitive inhibition : The triphosphate competes with endogenous dCTP for incorporation into viral DNA, causing chain termination .
- Selectivity : Low affinity for human DNA polymerases (α, β, γ) due to the 1,3-oxathiolane ring’s rigidity and the hydroxymethyl group’s spatial orientation, which reduces off-target effects .
Advanced Research Questions
Q. What analytical methods resolve and quantify Lamivudine enantiomeric impurities?
Enantiomeric impurities (e.g., Lamivudine EP Impurity D, CAS 134680-32-3) are resolved using:
- RP-HPLC : Methods with chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) .
- Validation parameters : Linearity (R² > 0.999), LOD (0.02 µg/mL), and LOQ (0.05 µg/mL) per ICH guidelines .
- Example impurity profile :
| Impurity Name | CAS Number | Molecular Formula | Source |
|---|---|---|---|
| Lamivudine Enantiomer | 134680-32-3 | C₈H₁₁N₃O₃S | Synthesis byproducts |
| (±)-trans-Lamivudine | 173829-09-9 | C₈H₁₁N₃O₃S | Racemic mixtures |
Q. How do oxidative degradation products of Lamivudine form, and what stability-indicating assays detect them?
Oxidative degradation occurs under acidic or photolytic conditions, generating:
- Lamivudine S-oxide (CAS 160552-55-6): Formed via sulfoxide formation, detectable by LC-MS with m/z 245.26 .
- Method validation : Forced degradation studies using 0.1 N HCl (70°C, 24 hrs) followed by HPLC-DAD analysis (λ = 270 nm) confirm method specificity .
Q. What computational approaches model Lamivudine’s interaction with reverse transcriptase?
- Molecular docking : Lamivudine’s triphosphate form is docked into the HIV-1 RT active site (PDB ID: 1RTD) to assess hydrogen bonding with residues K65, D113, and Y115 .
- MD simulations : Trajectory analysis (100 ns) reveals stable binding via the oxathiolane ring’s hydrophobic interactions and the 4-amino group’s electrostatic contacts .
Methodological Considerations
- Stereochemical analysis : Use circular dichroism (CD) or X-ray crystallography to confirm (2R,5S) configuration .
- Impurity synthesis : Prepare Lamivudine acid (zwitterionic hydrate) via controlled hydrolysis for reference standards .
- Bioanalytical validation : Include matrix effects (plasma/serum) in LC-MS/MS methods to quantify intracellular triphosphate levels .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
